molecular formula C7H5ClF3NO B1412157 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227563-94-1

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1412157
CAS RN: 1227563-94-1
M. Wt: 211.57 g/mol
InChI Key: FCJHGIWPDHRDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom, a methoxy group, and a trifluoromethyl group attached to it .

Scientific Research Applications

Agrochemical Industry

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively for crop protection, leveraging the unique physicochemical properties imparted by the fluorine atom and the pyridine moiety . For instance, it’s used in the synthesis of fluazifop-butyl , an herbicide that targets grassy weeds without harming broadleaf crops .

Pharmaceutical Development

This compound serves as an intermediate in pharmaceuticals, where the trifluoromethyl group is crucial for the biological activity of various drugs . It’s involved in the creation of medications that have been approved for market use, as well as numerous candidates currently undergoing clinical trials .

Veterinary Medicine

In veterinary medicine, derivatives of this compound are found in products used to treat and prevent diseases in animals. The trifluoromethylpyridine (TFMP) moiety has been granted market approval in several veterinary products .

Synthesis of Metal-Organic Frameworks (MOFs)

The compound is utilized in the synthesis of MOFs, which are porous materials with applications ranging from gas storage to catalysis . MOFs synthesized using this pyridine derivative can exhibit unique properties beneficial for advanced material science.

Manufacture of Pesticides

The demand for TFMP derivatives, which include 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine , has been increasing due to their effectiveness in pesticides. These compounds play a fundamental role in developing pesticides that protect crops and control disease-carrying pests .

Development of Functional Materials

Advances in functional materials, such as those used in electronics and coatings, have been made possible by the development of fluorinated organic compounds, including TFMP derivatives . Their unique properties contribute to the performance and durability of these materials.

Mechanism of Action

properties

IUPAC Name

4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHGIWPDHRDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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